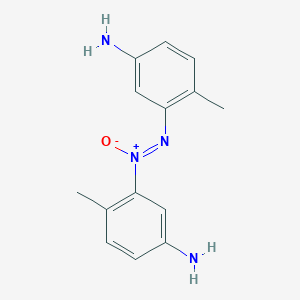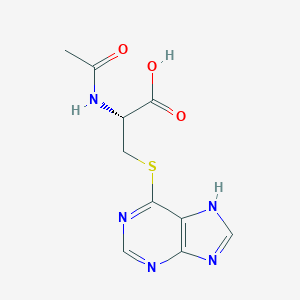
フルキノconazole
概要
説明
Fluquinconazole is a member of the class of quinazolines. It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical .
Synthesis Analysis
Fluquinconazole can be synthesized from 2-amino-5-fluorobenzoic acid through reactions of condensation and ring-closure by one-pot method, chlorination, and nucleophilic substitution . Another method involves the development of a reproducible cocrystallization path for the supramolecular synthesis of four new pharmaceutical cocrystal forms of fluconazole .Molecular Structure Analysis
The molecular formula of Fluquinconazole is C16H8Cl2FN5O . The IUPAC name is 3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one .科学的研究の応用
作物保護のための殺菌剤
フルキノconazoleは、主に農業において、特に小麦の作物を保護するための殺菌剤として使用されます。これは、植物の病気を管理し、真菌の増殖を防ぐことで作物の収量を増やすのに役立ちます。 .
食品安全におけるリスク評価
ヨーロッパ食品安全機関 (EFSA) は、this compoundのリスクを農薬有効成分として評価するために、this compoundのピアレビューを実施しました。これには、消費者、作業者、傍観者、および環境に対する安全性評価が含まれます。 .
バイオインジケーター研究
研究では、this compoundを用いて、Allium cepa L.をバイオインジケーターとして使用した細胞毒性および遺伝毒性効果を評価してきました。これは、この化合物の環境への影響を理解するのに役立ちます。 .
抗真菌薬の研究
this compoundは、ヒトの真菌病原体に対する効果について研究されています。これは、Candida spp.、Cryptococcus spp.、およびAspergillus spp.などの真菌によって引き起こされる感染症の治療に利用できる抗真菌薬が限られていることを考えると重要です。 .
作用機序
Target of Action
Fluquinconazole primarily targets the enzyme sterol 14α-demethylase (EC 1.14.14.154) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Fluquinconazole acts as a very selective inhibitor of the fungal cytochrome P450 dependent enzyme, sterol 14α-demethylase . This enzyme normally converts lanosterol to ergosterol, which is necessary for fungal cell wall synthesis . By inhibiting this enzyme, fluquinconazole disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .
Biochemical Pathways
Fluquinconazole affects the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and impaired function . This results in the leakage of cellular contents and eventually cell death .
Pharmacokinetics
Fluquinconazole exhibits high oral bioavailability (>90%), and its concentrations peak approximately 2 hours after dosing . The apparent volume of distribution is 0.7 L/kg, and plasma protein binding is low (12%) . The drug is metabolically stable, with renal excretion accounting for approximately 80% of the elimination as unchanged drug . The plasma half-life of fluquinconazole is approximately 30 hours . Dose modification is required in patients with renal impairment .
Result of Action
The inhibition of ergosterol synthesis by fluquinconazole leads to the accumulation of 14α-methyl sterols in fungal cells . This alters the structure and function of the cell membrane, leading to the leakage of intracellular components and ultimately cell death . As a result, fluquinconazole effectively controls various fungal pathogens, including Ascomycetes, Deuteromycetes, and Basidiomycetes species .
Action Environment
Fluquinconazole’s action, efficacy, and stability can be influenced by environmental factors . Its low water solubility allows uptake over a long period, providing extended control . Resistance can develop in various fungal species due to target site mutations in the cyp51 (erg11) gene, promoter regions of cyp51, and abc transport proteins . Therefore, it’s wise to accept cross-resistance among DMI-fungicides that are active against the same fungus .
Safety and Hazards
Fluquinconazole can be harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it is advised to handle it with gloves, avoid dust formation, breathing mist, gas, or vapours, and avoid contacting with skin and eye .
生化学分析
Biochemical Properties
Fluquinconazole acts as an antifungal agrochemical . It is an inhibitor of the enzyme sterol 14alpha-demethylase (EC 1.14.13.70) , which is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Fluquinconazole disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane and ultimately causing the death of the fungus .
Cellular Effects
Fluquinconazole has been shown to have cytotoxic and genotoxic effects . In a study using Allium cepa root tips, it was observed that Fluquinconazole caused mitotic inhibition by decreasing the mitotic index, leading to changes in mitotic stage ratios . It also caused chromosomal and nuclear abnormalities .
Molecular Mechanism
The molecular mechanism of Fluquinconazole involves the inhibition of the enzyme sterol 14alpha-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Fluquinconazole disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane and ultimately causing the death of the fungus .
Temporal Effects in Laboratory Settings
Fluquinconazole has been observed to select strongly and give the best control of disease in laboratory settings
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fluquinconazole in animal models are limited, it is known that the pharmacokinetics and tissue penetration of antifungal agents can vary widely between agents and classes, and can be affected by factors such as weight, genetics, comorbidities, and inflammation .
Metabolic Pathways
Fluquinconazole is metabolized to 1,2,4-triazole in plants and mammals . In soils, it is hydrolyzed slowly .
Transport and Distribution
It is known that Fluquinconazole is absorbed through foliage and is systemic with protectant and eradicant activity .
Subcellular Localization
It is known that Fluquinconazole disrupts the synthesis of ergosterol, a key component of the fungal cell membrane This suggests that Fluquinconazole may localize to the cell membrane where it exerts its effects
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FN5O/c17-9-1-4-14(12(18)5-9)24-15(25)11-6-10(19)2-3-13(11)22-16(24)23-8-20-7-21-23/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVMEJXYNJXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057965 | |
| Record name | Fluquinconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136426-54-5 | |
| Record name | Fluquinconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136426-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluquinconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136426545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluquinconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUQUINCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AE2N0JNI1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluquinconazole exert its fungicidal activity?
A1: Fluquinconazole belongs to the triazole class of fungicides, which act by inhibiting the biosynthesis of ergosterol in fungi. [, , ] It specifically targets the cytochrome P450 enzyme 14α-demethylase (CYP51), responsible for a key demethylation step in the ergosterol pathway. [, , ]
Q2: What are the downstream effects of ergosterol biosynthesis inhibition in fungi?
A2: Inhibition of ergosterol biosynthesis by fluquinconazole disrupts the fungal cell membrane's structure and function. [, ] This leads to impaired membrane permeability, reduced fungal growth, and ultimately cell death. [, , ]
Q3: What is the molecular formula and weight of fluquinconazole?
A3: The molecular formula of fluquinconazole is C13H12Cl2F3N3O, and its molecular weight is 362.16 g/mol. [, , ]
Q4: Is there any spectroscopic data available for fluquinconazole?
A4: Yes, spectroscopic data, including ¹H NMR and mass spectrometry data, have been used to confirm the structure of synthesized fluquinconazole. [, ]
Q5: How stable is fluquinconazole in different environmental conditions?
A5: Fluquinconazole has shown stability under various conditions, including storage and field conditions. [, , ] Studies have investigated its dissipation kinetics in soil [] and its presence as residues in food products. [, , , , ]
Q6: Are there specific considerations for formulating fluquinconazole due to its chemical properties?
A6: While fluquinconazole demonstrates stability, research has explored different formulations to optimize its application and efficacy. This includes its use as a seed treatment, [, , , , , , , ] foliar spray, [, , , , ] and its presence in commercial formulations alongside other fungicides. [, , ]
Q7: Does fluquinconazole possess any catalytic properties?
A7: Fluquinconazole's primary mode of action is not catalytic. It acts as an inhibitor of the enzymatic activity of CYP51, rather than catalyzing a specific chemical reaction. [, , ]
Q8: Have computational methods been employed in fluquinconazole research?
A8: While specific computational modeling studies were not detailed in the provided research, computational chemistry techniques can be valuable for understanding the structure-activity relationship of fluquinconazole and predicting its behavior in various environments. [, , , ]
Q9: What are the common formulations of fluquinconazole?
A9: Fluquinconazole is often formulated as a seed treatment for crops like wheat, barley, and canola. [, , , , , ] It is also available in formulations intended for foliar application. [, , ]
Q10: Are there any regulatory guidelines regarding the use of fluquinconazole?
A10: The use of fluquinconazole is subject to regulatory guidelines to ensure its safe and responsible application. Studies have investigated its residue levels in food products to ensure compliance with maximum residue limits (MRLs). [, , , ]
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of fluquinconazole in plants?
A11: Research indicates that fluquinconazole is primarily absorbed through the roots and seeds of plants, with limited translocation to other plant parts. [, , , ] Its metabolism in plants has been investigated, with studies identifying metabolites such as glutathione conjugates. []
Q12: What types of in vitro and in vivo studies have been conducted to assess fluquinconazole efficacy?
A12: Fluquinconazole efficacy has been evaluated in laboratory settings using petri dish assays to determine its toxicity to specific fungal pathogens, including Fusarium wilt of cucumber [] and Gaeumannomyces graminis var. tritici. [] Field trials have also been conducted to evaluate its effectiveness in controlling fungal diseases in various crops, including wheat, barley, soybean, and canola. [, , , , , , , ]
Q13: Is there a risk of developing resistance to fluquinconazole in fungal populations?
A13: Yes, like other fungicides, prolonged and repeated use of fluquinconazole can lead to the development of resistance in fungal populations. Studies have identified resistant isolates of Leptosphaeria maculans [] and Mycosphaerella graminicola. []
Q14: Is there any cross-resistance with other fungicides?
A14: Cross-resistance to other triazole fungicides is a concern. Studies have observed varying degrees of cross-resistance depending on the specific fungicide and the fungal species. [, , , , ]
Q15: What strategies can be employed to manage fungicide resistance?
A15: Resistance management strategies include using fungicides preventatively, alternating between fungicides with different modes of action, [, , , , ] and applying fungicides at recommended dosages. []
Q16: What is the environmental fate of fluquinconazole after application?
A16: Research has investigated the dissipation kinetics of fluquinconazole in soil, providing insights into its breakdown pathways and persistence in the environment. [, , ] Understanding its degradation profile is crucial for assessing its potential impact on soil health and non-target organisms.
Q17: Are there alternative fungicides available for controlling diseases targeted by fluquinconazole?
A17: Yes, several other fungicides are available, including those belonging to different chemical classes like strobilurins and benzimidazoles. [, , , , ] The choice of fungicide depends on the specific disease, crop, and resistance management strategies.
Q18: What are some essential tools and resources for fluquinconazole research?
A18: Essential resources include analytical techniques like gas chromatography and high-performance liquid chromatography (HPLC) for quantifying fluquinconazole and its metabolites in various matrices. [, , , ] Access to fungal isolates, both sensitive and resistant, is crucial for studying resistance mechanisms. [, , , ]
Q19: When was fluquinconazole introduced as a fungicide?
A19: While the provided research doesn't specify its exact introduction date, fluquinconazole emerged as a promising fungicide in the late 20th century, with studies highlighting its efficacy against various plant pathogens. [, , , ] It offered a new tool for disease management and contributed to the development of more sustainable agricultural practices.
Q20: How does fluquinconazole research intersect with other scientific disciplines?
A20: Fluquinconazole research draws upon expertise from various fields, including plant pathology, mycology, chemistry, biochemistry, agronomy, and environmental science. [, , , , , ] This interdisciplinary approach is essential for developing a comprehensive understanding of its mode of action, efficacy, resistance development, environmental fate, and ultimately its sustainable use in agriculture.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



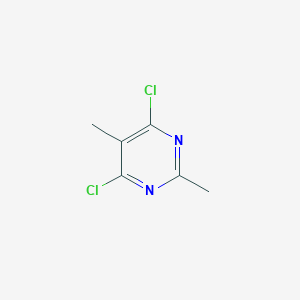
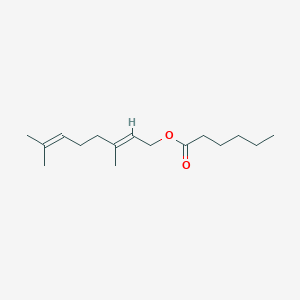

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
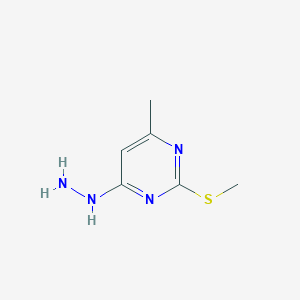


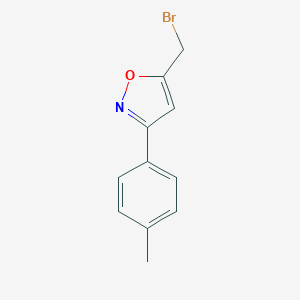

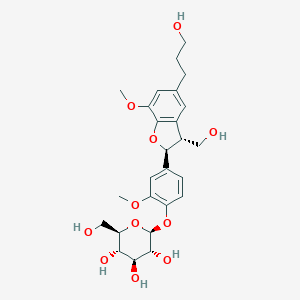
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
